Cas no 705927-38-4 (7-chloro-1H-Indazol-6-ol)
7-chloro-1H-Indazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-1H-Indazol-6-ol
- 1H-Indazol-6-ol, 7-chloro-
- 7-chloro-1,2-dihydroindazol-6-one
- DTXSID10606597
- 705927-38-4
- SCHEMBL2269592
- MB10722
- 7-Chloro-1,2-dihydro-6H-indazol-6-one
- CS-0361098
- C16254
-
- MDL: MFCD11878135
- Inchi: 1S/C7H5ClN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10)
- InChI Key: VEKROWQEXHUPDY-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC2C=NNC=21)O
Computed Properties
- Exact Mass: 168.0090405g/mol
- Monoisotopic Mass: 168.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 1.3
- Topological Polar Surface Area: 48.9Ų
7-chloro-1H-Indazol-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238959-1g |
7-Chloro-1H-indazol-6-ol |
705927-38-4 | 97% | 1g |
$468 | 2021-08-04 | |
| Alichem | A269002451-250mg |
7-Chloro-1H-indazol-6-ol |
705927-38-4 | 97% | 250mg |
$206.00 | 2023-09-01 | |
| Alichem | A269002451-1g |
7-Chloro-1H-indazol-6-ol |
705927-38-4 | 97% | 1g |
$500.00 | 2023-09-01 | |
| Chemenu | CM238959-1g |
7-Chloro-1H-indazol-6-ol |
705927-38-4 | 97% | 1g |
$549 | 2024-07-24 | |
| eNovation Chemicals LLC | K07008-1g |
7-chloro-1H-Indazol-6-ol |
705927-38-4 | 95% | 1g |
$480 | 2024-07-28 | |
| eNovation Chemicals LLC | K07008-5g |
7-chloro-1H-Indazol-6-ol |
705927-38-4 | 95% | 5g |
$1430 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4149-1G |
7-chloro-1H-indazol-6-ol |
705927-38-4 | 95% | 1g |
¥ 2,976.00 | 2023-03-08 | |
| eNovation Chemicals LLC | K07008-500mg |
7-chloro-1H-Indazol-6-ol |
705927-38-4 | 95% | 500mg |
$380 | 2024-07-28 | |
| eNovation Chemicals LLC | K07008-2g |
7-chloro-1H-Indazol-6-ol |
705927-38-4 | 95% | 2g |
$720 | 2024-07-28 | |
| A2B Chem LLC | AH35548-1g |
7-Chloro-1H-indazol-6-ol |
705927-38-4 | 95% | 1g |
$585.00 | 2024-04-19 |
7-chloro-1H-Indazol-6-ol Suppliers
7-chloro-1H-Indazol-6-ol Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 7-chloro-1H-Indazol-6-ol
Introduction to 7-Chloro-1H-Indazol-6-ol (CAS No. 705927-38-4)
7-Chloro-1H-Indazol-6-ol, with the CAS number 705927-38-4, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
The chemical structure of 7-Chloro-1H-Indazol-6-ol consists of a six-membered indazole ring with a chlorine atom at the 7-position and a hydroxyl group at the 6-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
In recent years, extensive research has been conducted to explore the pharmacological potential of 7-Chloro-1H-Indazol-6-ol. One of the most promising areas of investigation is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that 7-Chloro-1H-Indazol-6-ol exhibits potent inhibitory activity against certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of 7-Chloro-1H-Indazol-6-ol. The researchers found that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both in vitro and in vivo models. These findings suggest that 7-Chloro-1H-Indazol-6-ol could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 7-Chloro-1H-Indazol-6-ol has also shown potential as an antitumor agent. A study published in Cancer Research in 2023 demonstrated that this compound selectively inhibited the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
The neuroprotective properties of 7-Chloro-1H-Indazol-6-ol have also been explored. Research conducted by a team at Harvard University found that this compound protected neurons from oxidative stress-induced damage and improved cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. These findings highlight the potential of 7-Chloro-1H-Indazol-6-ol as a therapeutic agent for neurological disorders.
In addition to its biological activities, the synthetic accessibility and stability of 7-Chloro-1H-Indazol-6-ol make it an attractive candidate for drug development. The compound can be synthesized using well-established chemical methods, ensuring a reliable supply for preclinical and clinical studies. Its stability under various conditions also facilitates its handling and storage, which is crucial for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-Chloro-1H-Indazol-6-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 7-Chloro-1H-Indazol-6-ol (CAS No. 705927-38-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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